molecular formula C15H13ClN2O2S B13359730 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-1H-imidazole

1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-1H-imidazole

Cat. No.: B13359730
M. Wt: 320.8 g/mol
InChI Key: NKNCZGMBESQXJA-UHFFFAOYSA-N
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Description

1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-1H-imidazole is a synthetic organic compound characterized by the presence of a sulfonyl group attached to a naphthyl ring, which is further substituted with a chloro group. The compound also contains an imidazole ring with an ethyl substituent. This unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the naphthyl sulfonyl chloride: This step involves the sulfonation of 4-chloro-1-naphthol using chlorosulfonic acid to yield 4-chloro-1-naphthylsulfonyl chloride.

    Nucleophilic substitution: The sulfonyl chloride is then reacted with 2-ethylimidazole in the presence of a base such as triethylamine to form the desired product.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chloro group on the naphthyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-1H-imidazole has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can act as a probe in biochemical assays to study enzyme activity or protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-1H-imidazole can be compared with other sulfonyl-substituted imidazoles and naphthyl derivatives. Similar compounds include:

    1-[(4-chloro-1-naphthyl)sulfonyl]-1H-pyrazole: This compound has a pyrazole ring instead of an imidazole ring, which may affect its chemical reactivity and biological activity.

    4-chloro-1-naphthylsulfonyl chloride: This precursor compound lacks the imidazole ring and is primarily used in further synthetic transformations.

Properties

Molecular Formula

C15H13ClN2O2S

Molecular Weight

320.8 g/mol

IUPAC Name

1-(4-chloronaphthalen-1-yl)sulfonyl-2-ethylimidazole

InChI

InChI=1S/C15H13ClN2O2S/c1-2-15-17-9-10-18(15)21(19,20)14-8-7-13(16)11-5-3-4-6-12(11)14/h3-10H,2H2,1H3

InChI Key

NKNCZGMBESQXJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl

Origin of Product

United States

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